molecular formula C9H20O5Si B1589453 Acetoxymethyltriethoxysilane CAS No. 5630-83-1

Acetoxymethyltriethoxysilane

Cat. No.: B1589453
CAS No.: 5630-83-1
M. Wt: 236.34 g/mol
InChI Key: CSDVDSUBFYNSMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxymethyltriethoxysilane can be synthesized from chloromethyltriethoxysilane and potassium acetate. The reaction typically involves the use of tetrabutyl phosphonium bromide as a catalyst at a temperature of 110°C for about 7 hours under an inert atmosphere using the Schlenk technique .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetoxymethyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .

Mechanism of Action

The mechanism by which acetoxymethyltriethoxysilane exerts its effects involves the hydrolysis of its ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of stable polymeric structures that can modify surfaces and enhance their properties . The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of strong covalent bonds .

Properties

IUPAC Name

triethoxysilylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVDSUBFYNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468089
Record name ACETOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-83-1
Record name ACETOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Acetoxymethyltriethoxysilane contribute to the enhanced properties of PMMA-silica composite films?

A1: this compound acts as a coupling agent between the organic polymer, PMMA, and the inorganic silica network. [] The ethoxysilane groups (Si-O-CH2CH3) hydrolyze in the presence of water, forming silanol groups (Si-OH). These silanol groups can then condense with each other and with the silica network, creating a strong chemical bond. Simultaneously, the acetoxy group (CH3COO-) can interact with PMMA, likely through hydrogen bonding or van der Waals forces. This dual functionality of this compound enables the formation of a homogeneous and well-bonded composite material. As a result, the PMMA-silica composite films exhibit increased pencil hardness (4-8 H compared to H for pure PMMA film) and improved adhesion. []

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